2-[(4-Chloro-3-fluorobenzoyl)-(cyclopropylmethyl)amino]acetic acid
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Overview
Description
2-[(4-Chloro-3-fluorobenzoyl)-(cyclopropylmethyl)amino]acetic acid, commonly known as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CF3 belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is known for its potent analgesic and anti-inflammatory properties.
Mechanism of Action
CF3 exerts its pharmacological effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the inflammatory response. Inhibition of COX-2 leads to a decrease in the production of prostaglandins, which results in a decrease in pain and inflammation. CF3 also induces apoptosis in cancer cells by activating the caspase cascade, leading to cell death.
Biochemical and Physiological Effects:
CF3 has been shown to have potent analgesic and anti-inflammatory effects in various animal models. CF3 has also been shown to inhibit the growth of cancer cells in vitro and in vivo. CF3 has been shown to induce apoptosis in cancer cells by activating the caspase cascade. CF3 has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis.
Advantages and Limitations for Lab Experiments
CF3 has several advantages for lab experiments, including its potent analgesic and anti-inflammatory effects, as well as its ability to induce apoptosis in cancer cells. CF3 is also relatively easy to synthesize, making it readily available for research purposes. However, CF3 has some limitations, including its potential toxicity and the need for careful optimization of reaction conditions to achieve high yields.
Future Directions
The potential therapeutic applications of CF3 are vast, and future research should focus on exploring its potential in various diseases, including cancer, arthritis, and inflammation. Future research should also focus on optimizing the synthesis of CF3 to improve yields and reduce toxicity. Additionally, the mechanism of action of CF3 should be further elucidated to gain a better understanding of its pharmacological effects. Finally, future research should focus on developing novel analogs of CF3 with improved pharmacological properties.
Synthesis Methods
The synthesis of CF3 involves the reaction of 4-chloro-3-fluorobenzoyl chloride with cyclopropylmethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with chloroacetic acid to obtain CF3. The synthesis of CF3 is a multistep process that requires careful optimization of reaction conditions to achieve high yields.
Scientific Research Applications
CF3 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and inflammation. CF3 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are responsible for pain and inflammation. CF3 has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
2-[(4-chloro-3-fluorobenzoyl)-(cyclopropylmethyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO3/c14-10-4-3-9(5-11(10)15)13(19)16(7-12(17)18)6-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSXNXWXBIWIIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)C(=O)C2=CC(=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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